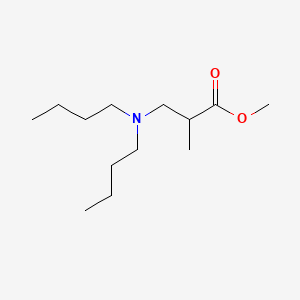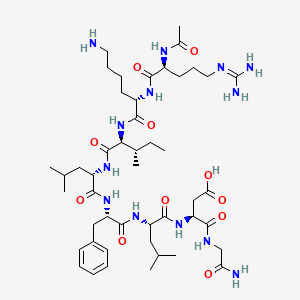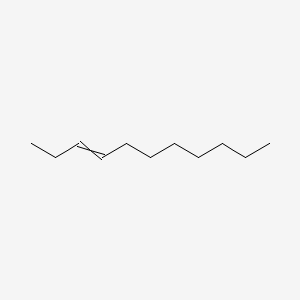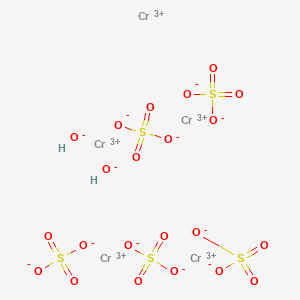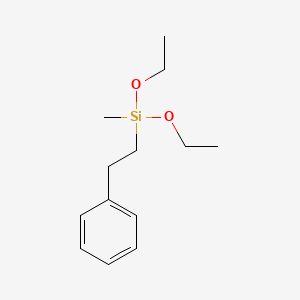
Diethoxymethyl(2-phenylethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxymethyl(2-phenylethyl)silane is an organosilicon compound with the molecular formula C13H22O2Si. This compound is characterized by the presence of a silicon atom bonded to a diethoxymethyl group and a 2-phenylethyl group. It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethoxymethyl(2-phenylethyl)silane can be synthesized through the hydrosilylation reaction of vinyl arenes with diethoxymethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form silanes using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; temperatures between 0°C and 50°C.
Reduction: Lithium aluminum hydride; temperatures between -10°C and 25°C.
Substitution: Halides, amines; temperatures between 25°C and 100°C.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Halosilanes, aminosilanes.
Scientific Research Applications
Diethoxymethyl(2-phenylethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of diethoxymethyl(2-phenylethyl)silane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates. This process is often catalyzed by transition metals such as platinum or rhodium, which facilitate the activation of the silicon-hydrogen bond .
Comparison with Similar Compounds
Methyldiethoxysilane: Similar in structure but lacks the phenylethyl group, making it less hydrophobic.
Trimethoxysilane: Contains three methoxy groups instead of two ethoxy groups, leading to different reactivity and solubility properties.
Dimethylsilanediol: Contains two hydroxyl groups instead of ethoxy groups, resulting in higher polarity and different applications.
Uniqueness: Diethoxymethyl(2-phenylethyl)silane is unique due to the presence of both diethoxymethyl and 2-phenylethyl groups, which confer specific hydrophobic and steric properties. These characteristics make it particularly useful in applications requiring selective reactivity and stability.
Properties
CAS No. |
94087-39-5 |
|---|---|
Molecular Formula |
C13H22O2Si |
Molecular Weight |
238.40 g/mol |
IUPAC Name |
diethoxy-methyl-(2-phenylethyl)silane |
InChI |
InChI=1S/C13H22O2Si/c1-4-14-16(3,15-5-2)12-11-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
InChI Key |
BHZXSECGGBRQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(CCC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


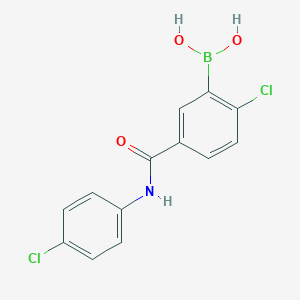
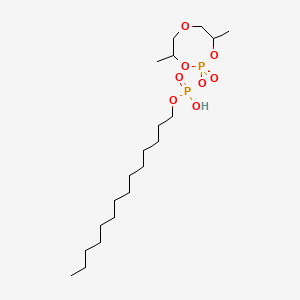

![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
